molecular formula C11H9N7O3S B14999276 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B14999276
M. Wt: 319.30 g/mol
InChI Key: SAAFQTQJRSHYAX-UHFFFAOYSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features multiple functional groups, including an oxadiazole, a triazole, and a carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the oxadiazole ring: This might involve the cyclization of a suitable precursor under acidic or basic conditions.

    Synthesis of the triazole ring: This could be achieved through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Introduction of the pyridin-2-ylsulfanyl group: This step might involve a nucleophilic substitution reaction.

    Final assembly: The final step could involve coupling the intermediate compounds under specific conditions to form the target molecule.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to form different derivatives.

    Reduction: Reduction reactions could modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions could introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents might include dichloromethane, ethanol, or water.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: These compounds share the triazole ring and might have similar chemical properties.

    Oxadiazole derivatives: Compounds with the oxadiazole ring might exhibit similar reactivity.

    Pyridine derivatives: Compounds containing the pyridine ring might have comparable biological activities.

Uniqueness

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of these functional groups in a single molecule, which might confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H9N7O3S

Molecular Weight

319.30 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyridin-2-ylsulfanylmethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C11H9N7O3S/c12-9-10(16-21-15-9)18-6(8(11(19)20)14-17-18)5-22-7-3-1-2-4-13-7/h1-4H,5H2,(H2,12,15)(H,19,20)

InChI Key

SAAFQTQJRSHYAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SCC2=C(N=NN2C3=NON=C3N)C(=O)O

Origin of Product

United States

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